![molecular formula C7H8N2O2 B1216944 N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide CAS No. 3128-29-8](/img/structure/B1216944.png)
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
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Overview
Description
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N(1)-methyl-4-pyridone-3-carboxamide, belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .
Synthesis Analysis
A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Molecular Structure Analysis
The molecular formula of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is C7H8N2O2 . The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .Scientific Research Applications
Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates
This compound is used in the synthesis of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted .
Antihypertensive Agents
The compound is used in the design, synthesis, and computational assessment of a novel series of 1,4-dihydropyridine based scaffolds with the objective of developing promising antihypertensive agents .
BACE1 Inhibitors
4-cyanopyridine-3-carboxamides, which include this compound, are used as BACE1 inhibitors .
Acetylcholinesterase Reactivators
This compound is also used as an acetylcholinesterase reactivator .
Antiproliferative Activity
The compound has shown potent inhibitory activity against breast cancer cell T47D .
Inhibitory Effect on Carbonic Anhydrase I
The compound has been studied for its potential inhibitory effect on carbonic anhydrase I .
Mechanism of Action
Target of Action
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as 3-Pyridinecarboxamide, 1,4-dihydro-N-methyl-4-oxo-, is a compound that belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . .
Mode of Action
It is known that pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials . Pyridine fragments are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings .
Biochemical Pathways
It is known that some bioactive compounds, such as ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid . Other compounds like ivacaftor, dolutegravir, bictegravir, aspernigrin B, and 4PYR, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxamide .
properties
IUPAC Name |
N-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMVNPWERSAPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953323 |
Source
|
Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |
CAS RN |
3128-29-8 |
Source
|
Record name | N(1)-Methyl-4-pyridone-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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